molecular formula C15H14INO3 B300376 4-(Benzyloxy)-3-iodo-5-methoxybenzamide

4-(Benzyloxy)-3-iodo-5-methoxybenzamide

Cat. No. B300376
M. Wt: 383.18 g/mol
InChI Key: VDPBKRQRVKTMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxy)-3-iodo-5-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a benzamide derivative and is commonly used as a precursor in the synthesis of various other compounds.

Scientific Research Applications

4-(Benzyloxy)-3-iodo-5-methoxybenzamide has been used in various fields of research such as medicinal chemistry, pharmacology, and biochemistry. This compound has potential applications in the synthesis of other benzamide derivatives that can be used as drugs for various diseases. It has also been used as a probe to study the binding affinity of certain receptors.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-iodo-5-methoxybenzamide is not fully understood. However, studies have shown that it can bind to certain receptors in the body and modulate their activity. This compound can also inhibit the activity of certain enzymes that are involved in the synthesis of various molecules in the body.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects on the body. It can modulate the activity of certain receptors in the brain and affect neurotransmitter release. It can also inhibit the activity of certain enzymes that are involved in the synthesis of various molecules in the body, such as prostaglandins and leukotrienes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Benzyloxy)-3-iodo-5-methoxybenzamide in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it a reliable precursor for the synthesis of other compounds. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research on 4-(Benzyloxy)-3-iodo-5-methoxybenzamide. One direction is to study its potential applications in the synthesis of other benzamide derivatives that can be used as drugs for various diseases. Another direction is to study its mechanism of action and identify the receptors and enzymes that it modulates. This can lead to the development of new drugs that target these receptors and enzymes. Additionally, further research can be conducted to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 4-(Benzyloxy)-3-iodo-5-methoxybenzamide involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzoic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature for a few hours. The resulting product is purified by column chromatography or recrystallization to obtain pure this compound.

properties

Molecular Formula

C15H14INO3

Molecular Weight

383.18 g/mol

IUPAC Name

3-iodo-5-methoxy-4-phenylmethoxybenzamide

InChI

InChI=1S/C15H14INO3/c1-19-13-8-11(15(17)18)7-12(16)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H2,17,18)

InChI Key

VDPBKRQRVKTMNJ-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=CC=C2

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)N)I)OCC2=CC=CC=C2

Origin of Product

United States

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